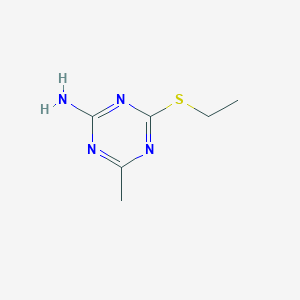

4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethylsulfanyl-6-methyl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-3-11-6-9-4(2)8-5(7)10-6/h3H2,1-2H3,(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQMCVIFTDRXNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=NC(=N1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369415 |

Source

|

| Record name | 4-(Ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57639-45-9 |

Source

|

| Record name | 4-(Ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine

This guide provides a comprehensive overview of the synthesis of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine, a substituted s-triazine of interest to researchers and professionals in drug development and medicinal chemistry. The document details a robust and efficient synthetic pathway, elucidates the underlying chemical principles, and provides a step-by-step protocol suitable for laboratory application.

Introduction and Strategic Overview

Substituted 1,3,5-triazines are a class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in pharmaceutical research.[1] The target molecule, this compound, features an amine group, a methyl group, and an ethylsulfanyl group attached to the triazine core. This unique combination of substituents offers potential for diverse biological interactions.

The synthetic strategy outlined in this guide focuses on a two-step process commencing with the commercially available and cost-effective precursor, cyanuric chloride. This approach is favored for its reliability and the well-established reactivity of the triazine ring towards sequential nucleophilic substitution.[2][3] The core principle involves the stepwise displacement of the chlorine atoms on the triazine ring with different nucleophiles at controlled temperatures.

The first step involves the introduction of the amino and methyl groups, followed by the crucial introduction of the ethylsulfanyl moiety in the second step. This sequential approach allows for precise control over the final structure of the molecule.

Synthetic Pathway and Mechanistic Rationale

The chosen synthetic route is illustrated below. It begins with the formation of the key intermediate, 2-amino-4-chloro-6-methyl-1,3,5-triazine, followed by a nucleophilic substitution with sodium ethanethiolate to yield the final product.

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Amino-4-chloro-6-methyl-1,3,5-triazine (Intermediate)

The synthesis of the key intermediate, 2-amino-4-chloro-6-methyl-1,3,5-triazine, is achieved through a sequential nucleophilic substitution on cyanuric chloride. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for a controlled, stepwise introduction of different functional groups by carefully managing the reaction temperature.[2][3]

Initially, cyanuric chloride is treated with ammonia at a low temperature (0-5 °C) to monosubstitute one of the chlorine atoms with an amino group.[4] This is followed by the introduction of a methyl group via a Grignard reagent, such as methylmagnesium bromide. The less reactive remaining chlorine atom is then available for the subsequent thioetherification step.

Step 2: Synthesis of this compound (Final Product)

The final step involves the nucleophilic substitution of the remaining chlorine atom on the intermediate with an ethylthiolate anion. Sodium ethanethiolate is generated in situ by reacting ethanethiol with a strong base like sodium hydride. The resulting thiolate is a potent nucleophile that readily displaces the chloride on the triazine ring to form the desired thioether linkage.[5]

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Cyanuric chloride is corrosive and moisture-sensitive. Grignard reagents are highly reactive with water and protic solvents. Ethanethiol has a strong, unpleasant odor and is flammable. Sodium hydride is a flammable solid that reacts violently with water.

Materials and Reagents

| Reagent | Purity | Supplier |

| Cyanuric chloride | 99% | Sigma-Aldrich |

| Ammonia solution (28-30%) | ACS | Fisher Scientific |

| Methylmagnesium bromide (3M in ether) | - | Sigma-Aldrich |

| Ethanethiol | 98% | Alfa Aesar |

| Sodium hydride (60% dispersion in mineral oil) | - | Acros Organics |

| Tetrahydrofuran (THF), anhydrous | 99.9% | Sigma-Aldrich |

| Dimethylformamide (DMF), anhydrous | 99.8% | Sigma-Aldrich |

| Diethyl ether, anhydrous | 99% | Fisher Scientific |

| Ethyl acetate | HPLC | Fisher Scientific |

| Hexanes | HPLC | Fisher Scientific |

Step-by-Step Synthesis

Step 1: Synthesis of 2-Amino-4-chloro-6-methyl-1,3,5-triazine

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (18.4 g, 0.1 mol) in 200 mL of anhydrous THF.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of aqueous ammonia (11.3 mL, 0.1 mol of NH3) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

-

In a separate flask, prepare the Grignard reagent by adding methylmagnesium bromide (33.3 mL of a 3M solution in ether, 0.1 mol) to 100 mL of anhydrous THF.

-

Cool the Grignard solution to 0 °C and slowly add it to the reaction mixture containing the aminated triazine.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by carefully adding 100 mL of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield 2-amino-4-chloro-6-methyl-1,3,5-triazine as a white solid.

Step 2: Synthesis of this compound

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend sodium hydride (2.4 g of a 60% dispersion, 0.06 mol) in 50 mL of anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add ethanethiol (4.4 mL, 0.06 mol) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of sodium ethanethiolate.

-

In a separate flask, dissolve 2-amino-4-chloro-6-methyl-1,3,5-triazine (7.9 g, 0.05 mol) in 100 mL of anhydrous DMF.

-

Slowly add the solution of the triazine intermediate to the sodium ethanethiolate suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding 100 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group, and a broad singlet for the amine protons. |

| ¹³C NMR | Resonances for the triazine ring carbons, the methyl carbon, and the two carbons of the ethyl group. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of C6H10N4S (170.24 g/mol ). |

| IR | Characteristic absorption bands for N-H stretching (amine), C-H stretching (alkyl groups), C=N stretching (triazine ring), and C-S stretching. |

| Melting Point | A sharp melting point should be observed for the purified compound. |

Conclusion

This guide presents a detailed and reliable method for the synthesis of this compound. The two-step approach, starting from cyanuric chloride, offers a high degree of control and is amenable to laboratory-scale preparation. The provided protocol, along with the mechanistic rationale and safety considerations, should enable researchers to successfully synthesize this valuable compound for further investigation in their respective fields.

References

- Bakharev, V. V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 97-109.

-

PrepChem. (n.d.). Synthesis of 2-Amino-4-chloro-6-hydroxy-s-triazine II. Retrieved from [Link]

- Davis, F. A., & Fiedler, T. H. (1955). Guanylthiourea. Organic Syntheses, 35, 62.

- Brand, E., & Brand, F. C. (1946). Guanidoacetic Acid. Organic Syntheses, 26, 42.

- Wojciechowska, I., et al. (2021). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)

-

Bakharev, V. V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. ResearchGate. Retrieved from [Link]

- Riemenschneider, K., & Schwarzer, K. (1991). Process for the preparation of guanylthiourea. EP0480438A1.

-

Bakharev, V., Gidaspov, A., & Sheremetev, A. B. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Semantic Scholar. Retrieved from [Link]

- Chalermnon, M., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. Molecules, 26(4), 1028.

-

PrepChem. (n.d.). Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of ethylamino-6-mercapto-1,3,5-triazine. Retrieved from [Link]

- Gut, J., & Prystas, M. (2010). Synthesis of 2‐amino‐4‐mercapto‐s‐triazine (5‐aza‐thiocytosine).

- de Fatima, A., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102.

- Cook, A. M., & Hütter, R. (1984). 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one: a new intermediate in the biodegradation of chlorinated s-triazines. Applied and Environmental Microbiology, 48(2), 451-453.

- Sebenik, A., et al. (1989). 2,4-Diamino-6-methyl-1,3,5-triazine ethanol solvate.

- Al-Mulla, A. (2017). Exploring a Water–Ethyl Acetate System for the Efficient Synthesis of 4‐Aryl Quinolines. ChemistryOpen, 6(4), 484-487.

-

de Fatima, A., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. Retrieved from [Link]

- Gomaa, M. A., & Ali, M. M. (2020). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 25(17), 3853.

- Panda, S. S., & Chowdary, P. V. (2014). Electronic Structure and Reactivity of Guanylthiourea: A Quantum Chemical Study. Journal of Chemical Sciences, 126(5), 1509-1518.

-

Chalermnon, M., et al. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. ResearchGate. Retrieved from [Link]

- Le Tiran, A., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 82-111.

- Riemenschneider, K., & Schwarzer, K. (1991). Process for the produciton of guanylthiourea. CA2052919A1.

- Ghozlan, S. A. S., et al. (2020).

- Allen, C. F. H., et al. (1943). Ethylene thiourea. Organic Syntheses, 23, 38.

- Nguyen, T. D., et al. (2011). Reaction of N-(Per-O-acetyl-beta-D-glucopyranosyl)-N'-(4',6'-diarylpyrimidine-2'-yl)thioureas with Ethyl Bromoacetate. E-Journal of Chemistry, 8(3), 1355-1361.

- Allen, C. F. H., & VanAllan, J. A. (1947). Pseudothiohydantoin. Organic Syntheses, 27, 71.

- Rusinov, V. L., et al. (2020). Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors. Chemistry of Heterocyclic Compounds, 56(1), 108-112.

- Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(1), 1-111.

Sources

- 1. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine

Executive Summary

This technical guide provides a comprehensive examination of the core physicochemical properties of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine, a molecule built upon the versatile 1,3,5-triazine scaffold. Triazine derivatives are of significant interest in medicinal chemistry and drug discovery, serving as foundational structures for a wide array of therapeutic agents.[1][2] A profound understanding of a compound's physicochemical characteristics—such as solubility, lipophilicity (logP), and ionization constant (pKa)—is a prerequisite for successful drug development, as these parameters govern its absorption, distribution, metabolism, excretion (ADME), and overall bioavailability. This document details both the theoretical underpinnings and the validated experimental protocols for determining these critical properties, offering researchers and drug development professionals a practical and scientifically grounded resource.

Chemical Identity and Structural Framework

The first step in characterizing any compound is to establish its unequivocal chemical identity. This compound belongs to the s-triazine class, a six-membered heterocyclic ring containing three nitrogen atoms at the 1, 3, and 5 positions.[1] This core is substituted with an amino group, a methyl group, and an ethylsulfanyl group, each contributing distinct electronic and steric features that define its chemical behavior.

Chemical Structure:

Figure 1. 2D structure of this compound.

Table 1: Core Physicochemical and Structural Identifiers

The following table summarizes the fundamental computed properties and identifiers for the compound, primarily sourced from the PubChem database.[3] These values serve as an essential baseline for experimental design and data interpretation.

| Property | Value | Source |

| IUPAC Name | 4-ethylsulfanyl-6-methyl-1,3,5-triazin-2-amine | [3] |

| CAS Number | 57639-45-9 | [3] |

| Molecular Formula | C₆H₁₀N₄S | [3] |

| Molecular Weight | 170.24 g/mol | [3] |

| Exact Mass | 170.06261751 Da | [3] |

| Computed XLogP3 | 1.2 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Polar Surface Area (PSA) | 90 Ų | [3] |

Aqueous Solubility and pH-Dependence

Solubility is a critical determinant of a drug's absorption and formulation possibilities. The principle of "like dissolves like" provides a preliminary assessment: the presence of polar amino and triazine nitrogen functionalities suggests potential for aqueous solubility, while the ethyl and methyl groups confer lipophilic character.[4]

Rationale for pH-Dependent Solubility Testing

The compound's structure contains basic nitrogen centers (the exocyclic amine and ring nitrogens) that can be protonated in acidic conditions. This conversion to a more polar, ionic form is expected to significantly enhance aqueous solubility. Therefore, assessing solubility in neutral, acidic, and basic media is essential to predict its behavior in different physiological environments, such as the stomach (acidic) and intestines (neutral to slightly basic).

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a rapid, qualitative assessment of solubility, which is a foundational step before more quantitative analyses are performed.

Methodology:

-

Preparation: Label three clean test tubes: "Water," "5% HCl," and "5% NaOH."

-

Sample Addition: Add approximately 10 mg of this compound to each tube.

-

Solvent Addition: Add 1 mL of the respective solvent (deionized water, 5% aqueous HCl, 5% aqueous NaOH) to each corresponding tube.

-

Mixing: Agitate each tube vigorously for 30 seconds.

-

Observation: Visually inspect for dissolution. If the solid dissolves completely, the compound is classified as "soluble." If it remains suspended or settled, it is "insoluble."

-

Confirmation (for HCl tube): If the compound dissolves in 5% HCl, add 10% NaOH dropwise until the solution is basic. The reappearance of a precipitate confirms that solubility was due to the formation of a salt.

Visualization: Solubility Testing Workflow

The following diagram outlines the logical flow for classifying a compound based on its solubility behavior.

Caption: Logical workflow for qualitative solubility classification.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP)

Lipophilicity, quantified as logP, is arguably one of the most important physicochemical properties in drug discovery.[5] It measures the differential solubility of a compound in a nonpolar solvent (n-octanol) and a polar solvent (water), indicating its preference for lipid-like versus aqueous environments. A balanced logP is crucial for a drug to pass through lipid cell membranes while maintaining sufficient aqueous solubility to be transported in the blood. The computed XLogP of 1.2 for this compound suggests a well-balanced profile.[3]

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the universally recognized "gold standard" for logP determination due to its direct measurement approach.[6]

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This step is critical to prevent volume changes during the experiment.

-

Standard Curve Generation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol). Create a series of dilutions and measure their absorbance/peak area using UV-Vis spectrophotometry or HPLC to generate a standard curve.

-

Partitioning: Accurately weigh a small amount of the compound (e.g., 1-2 mg) into a separatory funnel. Add a known volume of pre-saturated water (e.g., 10 mL) and pre-saturated n-octanol (e.g., 10 mL).

-

Equilibration: Shake the funnel vigorously for 1 hour to ensure the compound reaches equilibrium between the two phases.

-

Phase Separation: Allow the funnel to stand until the layers have clearly separated. Centrifugation can be used to accelerate this process and remove any micro-emulsions.

-

Quantification: Carefully withdraw a sample from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using the previously generated standard curve.

-

Calculation: Calculate the partition coefficient (P) and logP using the following formulas:

-

P = [Concentration in Octanol] / [Concentration in Water]

-

LogP = log₁₀(P)

-

Visualization: Shake-Flask LogP Workflow

Caption: Workflow for LogP determination via the shake-flask method.

Ionization Constant (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and unprotonated forms.[7] For this compound, the basic nitrogens will be protonated at low pH. Knowing the pKa is vital as the ionization state of a molecule dramatically affects its solubility, membrane permeability, and ability to interact with biological targets.[8]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is effective for compounds that possess a chromophore whose electronic environment (and thus UV-Vis absorbance) changes upon ionization.[9] The triazine ring is a suitable chromophore for this analysis.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12).

-

Solution Preparation: Prepare a stock solution of the compound in a solvent like methanol. Add a small, constant aliquot of this stock solution to a known volume of each buffer solution to create a set of samples with identical total compound concentration but varying pH.

-

Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each buffered solution.

-

Data Analysis: Identify the wavelength (λ) where the absorbance changes most significantly with pH. Plot the absorbance at this wavelength against the pH of each buffer.

-

pKa Determination: The resulting plot will be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[9] This can be determined mathematically by finding the first derivative of the curve.

Visualization: pH, pKa, and Ionization State

Caption: Workflow for a typical forced degradation study.

Potential Biological Context: A Hypothetical Signaling Pathway

While specific biological targets for this exact molecule are not publicly documented, many 1,3,5-triazine derivatives are known to function as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. [10][11]The diagram below illustrates a hypothetical mechanism where a triazine derivative inhibits a kinase (e.g., PI3K), thereby blocking a downstream pro-survival pathway.

Visualization: Hypothetical Kinase Inhibition Pathway

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Conclusion

This compound is a compound with a balanced physicochemical profile that makes it an interesting candidate for further investigation in drug discovery programs. Its computed logP of 1.2 suggests good potential for membrane permeability, while its basic nature, conferred by the amino group and triazine core, allows for pH-dependent manipulation of its aqueous solubility. A thorough experimental validation of these properties, following the robust protocols outlined in this guide, is the critical next step for any research team. The systematic determination of solubility, lipophilicity, pKa, and stability will provide the essential data needed to build a comprehensive profile of this molecule, enabling informed decisions in lead optimization, formulation development, and preclinical evaluation.

References

-

Methods for Determination of Lipophilicity. (2022-08-25). Encyclopedia.pub. [Link]

-

How to Conduct Stability Studies for Small Molecule Drugs. StabilityStudies.in. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

This compound. PubChem. [Link]

-

Stability Testing for Small-Molecule Clinical Trial Materials. (2019-10-02). Pharmaceutical Technology. [Link]

-

Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

LogP and logD calculations. Chemaxon Docs. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pasadena City College. [Link]

-

Determination of pKa Values by Liquid Chromatography. ResearchGate. [Link]

-

Stability Studies and Testing of Pharmaceuticals: An Overview. (2020-06-01). LCGC International. [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

(PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]

-

How To Determine Solubility Of Organic Compounds?. (2025-02-11). YouTube. [Link]

-

Solubility of Organic Compounds. (2023-08-31). University of Calgary. [Link]

-

Stability Studies: An Essential Step for Quality Management in Drug Development. (2023-12-01). Contract Pharma. [Link]

-

Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. [Link]

-

Experiment 727: Organic Compound Functional Groups. (2024-11-19). Chemistry LibreTexts. [Link]

-

Drug Stability Testing & Release Testing. Pace Analytical. [Link]

-

Triazine Derivatives and its Pharmacological Potential. (2020-04-21). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery. (2024-06-25). MDPI. [Link]

-

Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023-04-05). PMC - NIH. [Link]

-

Physicochemical Properties of Selected Ligands. ResearchGate. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H10N4S | CID 2726596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. acdlabs.com [acdlabs.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine

Preamble: Navigating the Known and the Unknown

In the landscape of medicinal chemistry and drug discovery, the 1,3,5-triazine, or s-triazine, scaffold stands out as a "privileged" structure. Its symmetrical and highly modifiable nature has made it a cornerstone in the development of a wide array of biologically active agents, from approved anticancer drugs to novel therapeutic candidates.[1][2] This guide focuses on a specific, yet under-characterized, member of this family: this compound.

As of the current scientific literature, a definitive, well-documented mechanism of action for this precise molecule remains to be elucidated. Its structure is cataloged, but its biological narrative is unwritten.[3] This document, therefore, serves a dual purpose. First, it provides a comprehensive overview of the probable mechanistic avenues for this compound, based on robust data from structurally related s-triazine derivatives. Second, it presents a series of detailed, actionable experimental protocols designed to systematically investigate these hypotheses, empowering researchers to pioneer the characterization of this promising molecule.

Part 1: The Mechanistic Landscape of s-Triazine Derivatives: A Foundation for Inquiry

The versatility of the s-triazine ring, with its three modifiable positions, allows for the fine-tuning of physicochemical and biological properties, leading to a broad spectrum of activities.[1][2] Extensive research into this chemical class has revealed several recurring and potent mechanisms of action, which form the basis of our investigation into this compound.

Anticancer Activity: A Primary Avenue of Investigation

The most profound and widely studied application of s-triazine derivatives is in oncology.[1][2] Several key anticancer mechanisms have been identified for compounds sharing this core scaffold.

Many cancers are driven by aberrant signaling pathways, and s-triazine derivatives have proven to be effective inhibitors of the kinases that regulate these pathways.

-

PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Certain substituted s-triazines have demonstrated potent inhibitory activity against PI3K and/or mTOR, with some compounds showing IC50 values in the low nanomolar range.[1]

-

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Diaryl-amino-1,3,5-triazine derivatives have been successfully developed as FAK inhibitors.[1]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase whose over-activation is a hallmark of many cancers. Hybrid quinazoline-1,3,5-triazine molecules have been reported as potent EGFR inhibitors.[1]

Beyond kinase inhibition, s-triazines can exert their antiproliferative effects by directly interfering with the cell division cycle and triggering programmed cell death.

-

Cell Cycle Arrest: Studies have shown that select s-triazine compounds can induce cell cycle arrest at the S and G2/M phases, thereby preventing cancer cell replication.[2][4]

-

Apoptosis Induction: A crucial goal of cancer therapy is to induce apoptosis in malignant cells. Various s-triazine derivatives have been shown to increase the concentration of pro-apoptotic proteins like cleaved caspases-3 and -9 while decreasing anti-apoptotic proteins like Bcl-2.[2]

Antimicrobial and Antifungal Potential

The s-triazine scaffold is also prominent in the development of antimicrobial agents. Given the structural motifs of this compound, exploring its potential as an antifungal agent is a logical step.

-

Inhibition of Fungal-Specific Enzymes: Some triazine derivatives exhibit antifungal activity by targeting enzymes essential for fungal survival, such as 14α-demethylase, which is involved in ergosterol biosynthesis.[5]

-

Disruption of Fungal Cell Integrity: Certain compounds have been shown to modulate the fungal cell wall, affecting its virulence and viability.[5]

Other Enzymatic Inhibition Targets

The structural features of s-triazines make them versatile enzyme inhibitors.

-

Carbonic Anhydrases (CAs): Triazinyl aminobenzenesulfonamides have been developed as potent inhibitors of various human carbonic anhydrase isoforms, some of which are associated with tumors (hCA IX and XII).[6]

-

Monoamine Oxidase (MAO): Certain 1,3,5-triazin-2-yl amino acid derivatives have been synthesized and evaluated for their potential as MAO inhibitors, which are relevant for neurological disorders.[7]

Part 2: A Practical Guide to Mechanistic Elucidation

This section provides detailed, field-tested protocols for investigating the potential mechanisms of action of this compound.

Foundational Protocol: In Vitro Cytotoxicity Profiling

The first essential step is to determine the compound's antiproliferative activity across a panel of relevant cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in various human cancer cell lines.

Methodology: MTT Assay

-

Cell Plating: Seed cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Trustworthiness Check: The protocol's validity is ensured by the inclusion of both positive and negative controls and by running experiments in triplicate to ensure reproducibility.

Workflow for Investigating Kinase Inhibition

Should the compound show significant cytotoxicity, the next logical step is to screen for kinase inhibition activity.

Caption: Workflow for kinase target identification and validation.

Protocol: Western Blot for Phospho-Protein Analysis (Example: PI3K/Akt Pathway)

-

Cell Treatment: Treat a relevant cancer cell line (e.g., HCT116) with the test compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 2, 6, 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key pathway proteins (e.g., p-Akt Ser473, total Akt, p-mTOR, total mTOR, and a loading control like GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities to determine the change in phosphorylation of target proteins relative to total protein levels. A significant decrease in the p-Akt/Akt ratio would suggest PI3K pathway inhibition.

Workflow for Cell Cycle Analysis

This protocol determines at which phase of the cell cycle the compound exerts its antiproliferative effects.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

-

Treatment: Treat cells with the test compound at IC50 concentration for 24 and 48 hours.

-

Cell Harvest: Harvest both adherent and floating cells, wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight to permeabilize the membrane.

-

Staining: Rehydrate the cells in PBS, then treat with RNase A to prevent RNA staining. Stain the cellular DNA with Propidium Iodide solution.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.

Caption: Experimental pathway for cell cycle analysis.

Part 3: Data Synthesis and Interpretation

Table 1: Comparative Activity of Reference s-Triazine Kinase Inhibitors

| Compound Class | Target Kinase | Reported IC50 Range | Reference |

| Diaryl-amino-1,3,5-triazines | FAK | 5.1 - 41.9 µM | [1] |

| Substituted s-triazines | PI3Kδ | As low as 2.3 nM | [1] |

| Hybrid quinazoline-1,3,5-triazines | EGFR | As low as 36.8 nM | [1] |

This table serves as a benchmark for interpreting novel IC50 data obtained for this compound.

Conclusion and Future Directions

This guide provides a robust framework for the systematic investigation of this compound's mechanism of action. By leveraging the extensive knowledge base of the broader s-triazine family, we have outlined a series of high-probability therapeutic targets and provided detailed, validated protocols to test these hypotheses.

The initial steps—cytotoxicity screening followed by kinase panel screening and cell cycle analysis—will provide the critical data needed to direct further research. A positive "hit" in any of these assays will open the door to more advanced studies, including in vivo efficacy models, ADME-Tox profiling, and structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity. The journey to understanding this molecule's full potential begins with these foundational, rigorous, and scientifically sound investigations.

References

-

Title: Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents Source: National Center for Biotechnology Information URL: [Link]

-

Title: Antitumor Activity of s-Triazine Derivatives: A Systematic Review Source: National Center for Biotechnology Information URL: [Link]

-

Title: Recent Advances in the Biological Activity of s-Triazine Core Compounds Source: National Center for Biotechnology Information URL: [Link]

-

Title: this compound | C6H10N4S | CID 2726596 Source: PubChem URL: [Link]

-

Title: Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review Source: MDPI URL: [Link]

-

Title: N-[4-(ethylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide | C13H17N5O2S2 | CID 5348174 Source: PubChem URL: [Link]

-

Title: The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review Source: Preprints.org URL: [Link]

-

Title: Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors Source: National Center for Biotechnology Information URL: [Link]

-

Title: synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6 Source: National Center for Biotechnology Information URL: [Link]

-

Title: Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors Source: MDPI URL: [Link]

Sources

- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H10N4S | CID 2726596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and evaluation of s-triazine derivatives as potential anticancer agents - American Chemical Society [acs.digitellinc.com]

- 5. preprints.org [preprints.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Determination of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 4-(Ethylsulfanyl)-6-Methyl-1,3,5-Triazin-2-Amine. Given the critical role of solubility in influencing a compound's bioavailability, formulation, and overall efficacy, a robust and accurate understanding of this physicochemical property is paramount. This document outlines the foundational principles, a detailed experimental protocol, and data interpretation strategies grounded in established scientific practices.

Introduction: The Significance of Solubility

This compound is a substituted s-triazine, a class of heterocyclic compounds with broad applications, including in the development of pharmaceuticals and herbicides.[1][2] The solubility of an active compound—defined as the maximum concentration that can be dissolved in a solvent at a given temperature to form a saturated solution—is a cornerstone of chemical and pharmaceutical development.[3] It directly impacts:

-

Bioavailability: A compound must be in solution to be absorbed in biological systems.

-

Formulation Development: Solubility dictates the choice of delivery vehicle, whether it be an aqueous solution for injection or a solid dosage form.

-

Dose Uniformity: Consistent solubility ensures that each dose delivers the intended amount of the active substance.

-

Toxicology Studies: Accurate concentration of test solutions is essential for reliable toxicological assessment.

This guide focuses on providing a detailed, field-proven methodology for determining the aqueous and organic solvent solubility of the target compound.

Physicochemical Profile and Solubility Prediction

Before embarking on experimental determination, a theoretical assessment of the molecule's structure can provide valuable insights into its expected solubility behavior.

Compound Structure:

Caption: Chemical Structure of this compound.

Key Structural Features:

-

s-Triazine Core: The aromatic, nitrogen-containing ring is a key feature.[1] The nitrogen atoms can act as hydrogen bond acceptors, potentially contributing to solubility in protic solvents.

-

Amino Group (-NH₂): This group can act as both a hydrogen bond donor and acceptor, generally increasing polarity and favoring solubility in polar solvents like water and alcohols.

-

Methyl Group (-CH₃): A small, nonpolar alkyl group that slightly increases lipophilicity.

-

Ethylsulfanyl Group (-S-CH₂CH₃): This thioether group is significantly nonpolar and will likely decrease aqueous solubility while increasing solubility in organic solvents.

Based on this structure, the compound possesses both polar (amino, triazine nitrogens) and nonpolar (ethylsulfanyl, methyl) moieties. Its computed XLogP3 value of 1.2 suggests a relatively balanced lipophilic/hydrophilic character.[4] Therefore, moderate solubility may be expected in a range of solvents, but it is unlikely to be highly soluble in water. One study noted that similar s-triazine derivatives are often soluble in DMSO, 1,4-dioxane, and methanol, but poorly soluble in water and non-polar solvents like hexane.[5]

Gold Standard Protocol: The Shake-Flask Method for Equilibrium Solubility

The Shake-Flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement approach.[6] The protocol described here is aligned with the principles outlined in the OECD Guideline for Testing of Chemicals, No. 105.[3][7]

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

3.2. Causality Behind Experimental Choices

-

Why an excess of solid? To ensure that the solution becomes fully saturated, representing the thermodynamic solubility limit.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is crucial for reproducibility and relevance. For instance, the solubility of triazine pesticides in water can increase significantly with temperature.[8]

-

Why extended equilibration time (24-48 hours)? Many compounds, especially crystalline solids, dissolve slowly. A prolonged period ensures that the system reaches true thermodynamic equilibrium, preventing an underestimation of solubility.

-

Why HPLC for quantification? HPLC coupled with a UV detector offers high specificity, sensitivity, and accuracy, allowing for precise measurement of the analyte even in the presence of impurities.[9][10] Triazine compounds are readily detected by UV at wavelengths around 220 nm.[11]

Caption: Experimental workflow for the Shake-Flask solubility determination method.

3.3. Step-by-Step Methodology

-

Preparation of Stock Standards: a. Accurately weigh approximately 5 mg of this compound. b. Dissolve in a suitable solvent in which it is freely soluble (e.g., Acetonitrile or DMSO) to create a 1 mg/mL stock solution. c. Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

-

Preparation of Test Samples: a. Add an excess of the solid compound (approx. 2-5 mg) to a 2 mL glass vial. The presence of undissolved solid after equilibration is essential. b. Add 1 mL of the desired test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone). c. Securely cap the vials.

-

Equilibration: a. Place the vials on a shaker or rotator in a temperature-controlled incubator (e.g., 25 °C). b. Agitate for at least 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).

-

Phase Separation and Sampling: a. After equilibration, remove vials and let them stand for 30 minutes to allow undissolved solids to settle. Centrifugation (e.g., 10,000 x g for 10 minutes) can also be used for faster separation. b. Carefully withdraw an aliquot of the clear supernatant using a pipette. c. Immediately filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) to remove any remaining particulates. Self-Validation Step: The choice of filter is critical to avoid analyte adsorption. A quick test for filter compatibility should be performed.

-

Quantification by HPLC-UV: a. Dilute the filtered sample with mobile phase to bring its concentration within the range of the calibration curve. b. Inject the diluted sample and the calibration standards onto the HPLC system. c. Exemplary HPLC Conditions:

-

Data Analysis: a. Generate a calibration curve by plotting the peak area of the standards against their known concentrations. b. Determine the concentration of the diluted sample from the calibration curve. c. Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

Data Presentation and Interpretation

Results should be compiled into a clear, concise table. This allows for easy comparison of solubility across different solvent systems.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Deionized Water | 25 | Populate with result | Shake-Flask HPLC-UV |

| PBS (pH 7.4) | 25 | Populate with result | Shake-Flask HPLC-UV |

| Ethanol | 25 | Populate with result | Shake-Flask HPLC-UV |

| Acetone | 25 | Populate with result | Shake-Flask HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Populate with result | Shake-Flask HPLC-UV |

| n-Hexane | 25 | Populate with result | Shake-Flask HPLC-UV |

Interpreting the Results: Comparing solubility in polar protic (water, ethanol), polar aprotic (acetone, DMSO), and nonpolar (hexane) solvents provides a comprehensive solubility profile that is invaluable for all stages of development.

Safety and Handling Precautions

As a matter of scientific integrity and laboratory safety, proper handling of the compound is mandatory.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid breathing dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the laboratory.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[12][13]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[12]

This technical guide provides a robust and scientifically grounded approach to determining the solubility of this compound. By adhering to this detailed protocol, researchers can generate accurate and reliable data, enabling informed decisions in their scientific endeavors.

References

- Title: Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection Source: Google Search URL

-

Title: this compound | C6H10N4S | CID 2726596 Source: PubChem URL: [Link]

- Title: OECD GUIDELINES FOR THE TESTING OF CHEMICALS Source: OECD URL

-

Title: Chromatographic methods for analysis of triazine herbicides Source: PubMed URL: [Link]

- Title: Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column Source: Thermo Fisher Scientific URL

-

Title: Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach Source: RSC Publishing URL: [Link]

- Title: High-accuracy water solubility determination using logK Source: KREATiS URL

- Title: SAFETY DATA SHEET Source: Google Search URL

-

Title: Test No. 105: Water Solubility Source: OECD URL: [Link]

-

Title: a.6. water solubility Source: Legislation.gov.uk URL: [Link]

-

Title: N-ethyl-6-(methylsulfanyl)-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine Source: ChemBK URL: [Link]

-

Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

-

Title: ethyl-(4-hydrazino-6-methylsulfanyl-[10][11]triazin-2-yl)-amine Source: MOLBASE URL: [Link]

- Title: Preparation of triazine derivatives Source: Google Patents URL

-

Title: 4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine Source: PMC - NIH URL: [Link]

-

Title: Solubility of triazine pesticides in pure and modified subcritical water Source: PubMed URL: [Link]

-

Title: 4,6-bis(methylsulfanyl)-1,3,5-triazine-2-carboxylic acid Source: Chemical Synthesis Database URL: [Link]

-

Title: Safety Data Sheet Source: Rust-Oleum GHS 16 Section SDS URL: [Link]

-

Title: 1,3,5-Triazine Source: Wikipedia URL: [Link]

-

Title: Antitumor Activity of s-Triazine Derivatives: A Systematic Review Source: MDPI URL: [Link]

Sources

- 1. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. oecd.org [oecd.org]

- 4. This compound | C6H10N4S | CID 2726596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. legislation.gov.uk [legislation.gov.uk]

- 8. Solubility of triazine pesticides in pure and modified subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. academic.oup.com [academic.oup.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Biological Activity of Substituted Triazine Compounds

Abstract

The triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, represents a "privileged structure" in medicinal chemistry and agrochemistry.[1][2][3] The synthetic tractability of the triazine core, particularly the symmetrical 1,3,5-triazine (s-triazine) derived from inexpensive cyanuric chloride, allows for precise, sequential substitution at its 2, 4, and 6 positions.[1][4][5] This chemical versatility enables the creation of vast compound libraries with finely tuned electronic and steric properties. Consequently, substituted triazine derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, antifungal, and herbicidal effects.[2][3][6][7] This guide provides a comprehensive overview of the key biological activities of substituted triazines, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation. We will delve into specific examples that have reached clinical or commercial use and explore the future directions of triazine-based research.

The Triazine Core: A Versatile Scaffold for Bioactivity

Triazines exist as three primary isomers: 1,2,3-, 1,2,4-, and 1,3,5-triazine. While all have been explored, the symmetrical 1,3,5-triazine is the most extensively studied scaffold in drug and pesticide discovery.[2][3] The foundation of its utility lies in the reactivity of its precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The three chlorine atoms can be sequentially replaced by various nucleophiles (amines, alcohols, thiols) under controlled temperature conditions.[1][4]

-

First Substitution: Occurs at 0-5 °C.

-

Second Substitution: Requires room temperature.

-

Third Substitution: Requires heating or reflux.[1]

This differential reactivity allows chemists to strategically build molecular diversity around the core, a critical factor in optimizing biological activity and pharmacokinetic properties.

Anticancer Activity: Targeting the Hallmarks of Cancer

Substituted triazines have emerged as a highly promising class of anticancer agents, with several compounds entering clinical trials.[8][9] Their efficacy stems from the ability to target various enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[10]

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many anticancer triazines is the inhibition of protein kinases.[10] Kinases are pivotal in cell signaling, and their dysregulation is a common driver of cancer. Triazine derivatives have been designed to target several key kinases:

-

Phosphoinositide 3-Kinases (PI3K) and mTOR: The PI3K/mTOR pathway is a central regulator of cell growth and survival. Triazine-based compounds like Gedatolisib have been developed as dual PI3K/mTOR inhibitors.[11]

-

Receptor Tyrosine Kinases (RTKs): This family includes EGFR and VEGFR, which are critical for tumor growth and angiogenesis. Novel 1,2,4-triazine derivatives have shown inhibitory activity against VEGFR-2 and EGFR.[12]

-

Cyclin-Dependent Kinases (CDKs): CDKs control the cell cycle. Pyrazolo[1,5-a][8][13][14]triazine derivatives have been identified as potent inhibitors of CDK2, leading to cell cycle arrest.[2]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of anticancer triazines. For example, in a series of triazine-benzimidazole hybrids, the substitution of the triazine core with piperidine and specific phenyl groups (e.g., 4-fluorophenyl, 4-chlorophenyl) resulted in the highest antiproliferative potency across numerous cancer cell lines.[2] Similarly, hybrid molecules combining the 1,3,5-triazine scaffold with azole moieties have demonstrated excellent anticancer activity.[15]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The initial screening of potential anticancer compounds invariably involves assessing their cytotoxicity against cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.

Principle: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized triazine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10-20 µL of this stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC50 value—the concentration of the compound that inhibits cell growth by 50%.

Causality: The choice of cell lines (e.g., MCF-7, A549) is dictated by the cancer type being targeted.[16] The incubation time allows for the compound to exert its cytotoxic or cytostatic effects. The IC50 value is a critical quantitative measure for comparing the potency of different derivatives.[14]

Visualization: PI3K/mTOR Signaling Pathway

The following diagram illustrates the PI3K/mTOR pathway, a common target for anticancer triazine derivatives.

Caption: PI3K/mTOR pathway and points of inhibition by triazine compounds.

Antimicrobial and Antifungal Activity

The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[17][18] Substituted triazines have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[4][13][17]

Mechanism of Action

The antimicrobial action of triazines can be multifaceted. Some derivatives are designed to mimic cationic antimicrobial peptides, where factors like charge, bulkiness, and lipophilicity determine their efficacy.[13] Other s-triazine derivatives functionalized with 2-chloroethylamine fragments are believed to act by inhibiting bacterial DNA gyrases, essential enzymes for DNA replication.

SAR and Key Structural Features

SAR studies have revealed that specific substitutions are critical for antimicrobial and antifungal potency.

-

Antibacterial: Electron-withdrawing groups on substituent rings can enhance antibacterial activity.[1] In certain series, the presence of piperidine and benzylamine moieties on the s-triazine core was found to be most active.[1]

-

Antifungal: The inclusion of a morpholine ring has been shown to be important for antifungal activity.[1] Some 4-aminoquinoline-s-triazine hybrids have shown potent activity against Candida albicans and Aspergillus species.[19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The standard method for quantifying the potency of a new antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC).

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used, high-throughput technique for this purpose.

Step-by-Step Methodology:

-

Inoculum Preparation: Grow a pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, typically corresponding to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the triazine compound in the broth medium. Concentrations should span a clinically relevant range.

-

Inoculation: Add a standardized volume of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin, Cefixime) should also be tested as a reference.[17][18]

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).

Causality: This self-validating protocol uses controls to ensure the reliability of the results. The positive control confirms the viability of the inoculum, while the negative control confirms the sterility of the medium. Comparing the MIC of the test compound to a standard antibiotic provides a benchmark for its relative potency.

Data Presentation: Sample MIC Data Table

Summarizing results in a table allows for easy comparison of the activity of different derivatives against various microbial strains.

| Compound ID | R1 Group | R2 Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| TZN-01 | Morpholine | Phenyl | 16 | 32 | 8 |

| TZN-02 | Piperidine | 4-Cl-Phenyl | 8 | 16 | 32 |

| TZN-03 | Morpholine | 4-F-Phenyl | 16 | 16 | 4 |

| Ampicillin | - | - | 4 | 8 | N/A |

| Fluconazole | - | - | N/A | N/A | 2 |

Herbicidal Activity: A Classic Application

Triazines are among the most well-known and widely used classes of herbicides.[5] Compounds like Atrazine and Simazine have been used for decades for pre- and post-emergent weed control in crops such as corn and sugarcane.[5][20]

Mechanism of Action: Inhibition of Photosynthesis

The primary mode of action for triazine herbicides is the inhibition of photosynthesis.[20] They specifically block the electron transport chain at Photosystem II (PSII).[21]

-

Binding Site: Triazines bind to the D1 protein subunit of the PSII complex.

-

Electron Block: This binding displaces the native plastoquinone (QB) molecule from its binding site.

-

Chain Reaction: The block in electron flow halts ATP and NADPH production, leading to the generation of reactive oxygen species (ROS) that cause lipid peroxidation and cell membrane damage.

-

Symptoms: This ultimately results in chlorosis (yellowing) of the leaves, followed by necrosis and plant death.[20][22]

Visualization: Workflow for Herbicidal Activity Screening

The following diagram outlines a typical workflow for evaluating the herbicidal potential of new triazine compounds.

Caption: Experimental workflow for screening new herbicidal compounds.

Conclusion and Future Outlook

The substituted triazine scaffold continues to be a cornerstone of chemical biology, drug discovery, and agrochemical research. Its synthetic accessibility and the ability to systematically modify its structure make it an ideal platform for generating compounds with diverse and potent biological activities.[6] Future research will likely focus on several key areas:

-

Hybrid Molecules: Combining the triazine core with other known pharmacophores to create hybrid molecules with enhanced potency, improved selectivity, or the ability to overcome drug resistance.[4][15]

-

Targeted Therapies: Leveraging computational and structure-based drug design to develop highly selective triazine derivatives that target specific proteins or pathways, minimizing off-target effects.[23]

-

Bioconjugation: Using the predictable reactivity of the triazine core as a linker for bioconjugation applications, such as attaching drugs to antibodies or creating probes for biological imaging.[1]

The versatility and proven track record of substituted triazines ensure that they will remain a fertile ground for the development of novel therapeutic agents and crop protection solutions for years to come.

References

-

Zhou, C., Min, J., Liu, Z., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 18(4), 1308-11. Available at: [Link]

-

Milić, M., Anđelković, T., Tosti, T., & Stanković, D. (2021). The Mode of Action of Triazine Herbicides in Plants. ResearchGate. Available at: [Link]

-

(2025). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Assiut University Bulletin for Pharmaceutical Sciences. Available at: [Link]

-

Serafin, K., Pogorzelska, A., & Stączek, P. (2017). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. European Journal of Medicinal Chemistry, 142, 523-549. Available at: [Link]

-

Wang, Z., Zhang, Y., Zhang, Y., et al. (2014). Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 74, 575-85. Available at: [Link]

-

Kim, J., Lee, J., Lee, J., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. National Institutes of Health. Available at: [Link]

-

Mora, V., Kumar, S., & Shin, S. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 833. Available at: [Link]

-

Maliszewska, A., Czonkowski, R., & Demirel, R. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. Available at: [Link]

-

Maliszewska, A., Czonkowski, R., Demirel, R., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals (Basel), 15(2), 221. Available at: [Link]

-

(2025). A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. ResearchGate. Available at: [Link]

-

Siwek, A., Stączek, P., & Weżgowiec, J. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. Available at: [Link]

-

(n.d.). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. MDPI. Available at: [Link]

-

Desai, N., Somani, H., & Trivedi, A. (2011). Synthesis and antimicrobial studies of s-triazine based heterocycles. Journal of the Serbian Chemical Society. Available at: [Link]

-

Christopher, J., de Graaf, C., & Congreve, M. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(5), 1996-2001. Available at: [Link]

-

Al-Ostath, A., Al-Wabli, R., & Al-Ghorbani, M. (2023). Novel Sulfonamide–Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(15), 14065-14078. Available at: [Link]

-

(n.d.). The Role of Triazine Derivatives in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Pandya, J., Shah, M., & Vaghani, H. (2021). SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES. Rasayan Journal of Chemistry, 14(2), 1183-1190. Available at: [Link]

-

(2025). Triazine Derivatives: Their Synthesis and Biological Properties - A Review. ResearchGate. Available at: [Link]

-

Srivastava, B. (2016). Triazinane Derivatives as Possible Antimicrobial Agents. IOSR Journal of Applied Chemistry, 9(9), 47-49. Available at: [Link]

-

Abu-Hassan, A., & El-Adl, K. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11, 44. Available at: [Link]

-

Shi, D., & Wang, Y. (2021). 1,3,5-Triazine-azole Hybrids and their Anticancer Activity. Current Organic Chemistry, 25. Available at: [Link]

-

Wesołowska, O., & Michalak, K. (2022). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. Available at: [Link]

-

Singh, P., & Singh, A. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. RSC Advances, 13(45). Available at: [Link]

-

(2024). Different biological activities displayed by 1,3,5‐triazine. ResearchGate. Available at: [Link]

-

(2022). Triazine based chemical entities for anticancer activity. Bohrium. Available at: [Link]

-

(n.d.). HERBICIDE MODE OF ACTION TABLE. WSSA. Available at: [Link]

-

Ragsdale, D. (n.d.). 175 TRIAZINES. California Weed Conference. Available at: [Link]

-

Neal, J. (2015). Photosystem II inhibitors – Triazine Herbicides. NC State Extension Publications. Available at: [Link]

Sources

- 1. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Triazine based chemical entities for anticancer activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1,3,5-Triazine-azole Hybrids and their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Triazine herbicides [m.chemicalbook.com]

- 21. researchgate.net [researchgate.net]

- 22. Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications [content.ces.ncsu.edu]

- 23. pubs.acs.org [pubs.acs.org]

The 1,3,5-Triazine Core: A Technical Guide to its Discovery and Enduring Legacy in Synthetic Chemistry

Abstract

The 1,3,5-triazine scaffold, a symmetrical six-membered heterocycle, represents a cornerstone in the development of modern organic chemistry. Its derivatives have permeated a vast array of applications, from industrial polymers and agricultural herbicides to contemporary pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and historical evolution of 1,3,5-triazine derivatives. We will delve into the foundational syntheses of key triazine compounds, the causal factors driving the development of new synthetic methodologies, and the applications that have cemented the importance of this chemical class. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the rich history and synthetic versatility of 1,3,5-triazines.

Foundational Discoveries: The Dawn of Triazine Chemistry

The story of 1,3,5-triazines begins not with the parent heterocycle, but with its more stable and historically significant derivatives. The early 19th century, a period of burgeoning exploration in organic chemistry, witnessed the first encounters with this fundamental structure by two of the era's most prominent chemists: Friedrich Wöhler and Justus von Liebig.

Friedrich Wöhler and the Synthesis of Cyanuric Acid (1829)

In 1829, Friedrich Wöhler, renowned for his synthesis of urea, was the first to synthesize cyanuric acid (1,3,5-triazine-2,4,6-triol).[1] He achieved this through the thermal decomposition of urea and uric acid.[1] This discovery was a pivotal moment, establishing one of the most fundamental derivatives of the 1,3,5-triazine ring. The industrial synthesis of cyanuric acid today still relies on the thermal decomposition of urea.[2]

Justus von Liebig's Synthesis of Melamine (1834)

Just five years later, in 1834, German chemist Justus von Liebig first synthesized melamine (2,4,6-triamino-1,3,5-triazine).[3][4] Early production methods involved the conversion of calcium cyanamide to dicyandiamide, which was then heated to produce melamine.[3] This discovery laid the groundwork for the future development of melamine-based polymers.[4]

The Gateway Intermediate: Cyanuric Chloride

The true synthetic utility of the 1,3,5-triazine core was unlocked with the advent of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This highly reactive compound serves as a versatile building block for a vast number of triazine derivatives due to the sequential and controlled reactivity of its three chlorine atoms.[5]

The synthesis of substituted triazines from cyanuric chloride is governed by a stepwise nucleophilic aromatic substitution mechanism. The reactivity of the chlorine atoms decreases as more are substituted, allowing for selective synthesis by carefully controlling the reaction temperature. A general principle is that monosubstitution is favored at or below 0°C, disubstitution at room temperature, and trisubstitution at elevated temperatures.[6]

The Rise of an Industrial Powerhouse: Melamine-Formaldehyde Resins

While melamine was discovered in the 19th century, its industrial significance soared in the late 1930s with the development of melamine-formaldehyde (MF) resins.[4] The first synthesis patent for melamine was granted in 1938, marking the beginning of its industrial production.[7][8] These thermosetting polymers are formed through the reaction of melamine with formaldehyde.[4]

MF resins exhibit exceptional durability, heat resistance, and hardness, leading to their widespread use in high-pressure laminates (e.g., Formica), dinnerware, and coatings.[7]

Experimental Protocol: Laboratory Synthesis of Melamine-Formaldehyde Resin

The following is a representative laboratory-scale synthesis of a melamine-formaldehyde resin:

-